molecular formula C5H5ClN2 B124133 2-Amino-5-chloropyridine CAS No. 1072-98-6

2-Amino-5-chloropyridine

Cat. No.: B124133
CAS No.: 1072-98-6
M. Wt: 128.56 g/mol
InChI Key: MAXBVGJEFDMHNV-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine (C₅H₅ClN₂; molecular weight: 128.56 g/mol) is a halogenated pyridine derivative featuring an amino group at the 2-position and a chlorine atom at the 5-position of the pyridine ring . Its IUPAC InChIKey (MAXBVGJEFDMHNV-UHFFFAOYSA-N) and CAS number (1072-98-6) are well-documented . The compound exhibits a planar aromatic structure stabilized by resonance and weak intermolecular interactions, such as N–H⋯N hydrogen bonds in its crystalline form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloropyridine undergoes various types of reactions, including substitution reactions, oxidation, and reduction . The amino group enhances the nucleophilicity of the molecule, making it reactive towards electrophiles .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions are less commonly documented.

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Building Block for Organic Compounds
2-Amino-5-chloropyridine is utilized extensively in organic chemistry as a precursor for synthesizing more complex molecules. It can be transformed into various derivatives, including:

  • 6-Aminonicotinic Acid : ACP is used to synthesize 6-aminonicotinic acid through reductive carboxylation, achieving yields of around 78% .
  • Pharmaceutical Intermediates : The compound is crucial in the synthesis of several pharmaceutical agents, including those used for treating conditions like ulcers and as insecticides. For instance, derivatives of ACP are involved in creating effective low-toxicity pesticides .

Pharmacological Applications

2. Degradation Product in Drug Analysis
ACP has been identified as a significant degradation product of the hypnotic drug zopiclone. Its presence is critical in pharmacokinetic studies and forensic toxicology:

  • Quantitative Analysis : Studies have shown that ACP can be detected in urine samples following the administration of zopiclone, especially under alkaline conditions where degradation occurs . This has implications for drug testing and forensic investigations.
  • Stability Investigations : Research indicates that the stability of zopiclone and its metabolites, including ACP, can vary significantly based on storage conditions and pH levels. This variability affects the interpretation of drug concentrations in biological samples .

Forensic Science Applications

3. Role in Toxicology
In forensic toxicology, ACP serves as an important marker for detecting zopiclone misuse or exposure:

  • Detection Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify ACP levels in biological samples. This is particularly useful in cases involving drug-facilitated sexual assaults or impaired driving incidents .
  • Case Studies : For example, investigations into urine samples from victims have revealed high concentrations of ACP under specific storage conditions, highlighting its utility as a biomarker for zopiclone degradation .

Summary Table of Applications

Application AreaSpecific Use CasesExample Outcomes
Chemical SynthesisPrecursor for pharmaceuticalsSynthesis of 6-aminonicotinic acid (78% yield)
Drug AnalysisDegradation product detectionQuantification of ACP in urine after zopiclone administration
Forensic ToxicologyMarker for drug misuseHigh ACP levels linked to drug-facilitated assaults

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3-Chloropyridine (URAXER)

  • Structural Differences: Substitution Pattern: Chlorine at the 3-position (meta to NH₂) vs. 5-position in 2-amino-5-chloropyridine. Bond Lengths: C–Cl bond length in 2-amino-3-chloropyridine (1.735 Å) is slightly shorter than in this compound (1.7404 Å) . Intermolecular Interactions: Exhibits short Cl⋯Cl contacts (3.278 Å) absent in this compound .
Property This compound 2-Amino-3-Chloropyridine
C–Cl Bond Length (Å) 1.7404 1.735
Hydrogen Bonding Motif Centrosymmetric dimer Herringbone packing
Halogen Interactions None Cl⋯Cl (3.278 Å)

5-Chloropyridine-2,3-diamine

  • Functional Groups: Contains two amino groups (2- and 3-positions) and a chlorine atom (5-position).
  • Hydrogen Bonding: Forms a 3D network via N–H⋯N and N–H⋯Cl interactions, unlike the dimeric motifs in this compound .

Corrosion Inhibition Efficiency

Pyridine derivatives with electron-donating groups (e.g., NH₂, Cl) exhibit enhanced inhibition due to adsorption on metal surfaces. This compound shows superior inhibition efficiency (68.38%) in 0.05 M HCl compared to analogs:

Compound Inhibition Efficiency (%) HOMO-LUMO Gap (eV)
Pyridine 27.56 6.04
This compound 68.38 3.49
2-Amino-3,5-dichloropyridine 52.14 3.34

The lower HOMO-LUMO gap (3.49 eV) of this compound facilitates electron donation to metal surfaces, enhancing its corrosion inhibition .

Photocatalytic Degradation

This compound degrades faster under UV/TiO₂ (20 minutes for direct photolysis; 9 hours for full mineralization) compared to bulkier chlorinated pyridines due to its smaller molecular size and higher solubility .

Schiff Base Derivatives

  • This compound Derivatives: Schiff bases like N-4-(Diethylamino)salicylidine-2-amino-5-chloropyridine (SB1) exhibit higher inhibition efficiency (89% in HCl) than brominated analogs (e.g., SB4: 83%) due to chlorine’s electronegativity enhancing adsorption .
  • 2-Amino-5-Bromopyridine: Larger atomic radius of bromine reduces steric hindrance but decreases electron-withdrawing effects compared to chlorine .

Metal Complexation

  • Zn(II) Complexes: this compound forms stable, noncentrosymmetric complexes with ZnCl₂ (yield: 67%), whereas 2-amino-4-methylpyridine derivatives require harsher conditions for crystallization .

Biological Activity

2-Amino-5-chloropyridine (2A5CP) is a heterocyclic organic compound with significant biological activity, particularly in the fields of antimicrobial and genotoxicity research. This article explores its synthesis, biological properties, and relevant case studies.

This compound is characterized by the molecular formula C5_5H5_5ClN2_2 and a molecular weight of 130.56 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving chlorinated pyridine derivatives.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 2A5CP and its metal complexes. A significant study published in June 2024 detailed the synthesis of several metal complexes derived from 2A5CP and their antibacterial and antifungal activities against various pathogens, including:

  • Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Enterococcus faecalis, Pseudomonas aeruginosa, and Listeria monocytogenes.
  • Fungi : Candida albicans.

The results indicated that certain metal complexes exhibited superior antimicrobial activity compared to standard antibiotics like Fluconazole and Chloramphenicol. The best-performing complexes were noted against S. aureus and E. coli .

PathogenBest Performing Complexes
Staphylococcus aureusComplexes 3, 5, 7
Escherichia coliComplexes 1, 5
Pseudomonas aeruginosaComplexes 1, 3, 7
Listeria monocytogenesAll tested compounds
Candida albicansComplexes 3, 4, 7

Genotoxicity Studies

The genotoxic potential of 2A5CP has also been a focus of research. A study assessed its effects on mammalian cell lines, revealing that it could induce chromosomal aberrations at certain concentrations. The compound was categorized among genotoxic carcinogens due to its ability to cause DNA damage in HepG2 cells .

In a comparative analysis involving various compounds, it was found that 2A5CP demonstrated significant gene expression alterations associated with DNA repair mechanisms, indicating its potential role as a marker for genotoxicity in forensic toxicology .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study on the efficacy of metal complexes derived from 2A5CP highlighted their potential use in treating infections caused by resistant bacterial strains .
  • Forensic Applications : Research indicated that 2A5CP can serve as a degradation marker for zopiclone in forensic toxicology, providing insights into substance abuse cases .
  • Genotoxicity Assessment : In vitro studies using HepG2 cells demonstrated that exposure to 2A5CP resulted in upregulation of genes involved in DNA damage response pathways, supporting its classification as a genotoxic agent .

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-chloropyridine, and how can reaction conditions be tailored to improve yield?

Basic Research Question
The synthesis of this compound typically involves halogenation or substitution reactions. For example, phosphonylation of 2-aminopyridine derivatives using triethyl phosphite under controlled temperature (80–120°C) can yield chlorinated products. Reaction optimization requires monitoring via TLC or HPLC to identify intermediates and adjust stoichiometry. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics and regioselectivity .

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

Advanced Research Question
DFT calculations using hybrid functionals (e.g., B3LYP) with exact-exchange corrections enable accurate prediction of molecular orbitals, dipole moments, and charge distribution. Basis sets like 6-311+G(d,p) are recommended for incorporating polarization and diffuse effects. Thermochemical accuracy (e.g., atomization energies) can be validated against experimental data, with average deviations <2.4 kcal/mol when using gradient-corrected exchange-correlation functionals .

Q. What analytical methods are most effective for quantifying this compound in complex biological matrices?

Basic Research Question
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ~0.1 ng/mL). Mobile phases containing 0.1% formic acid in acetonitrile/water (70:30 v/v) enhance peak resolution. Internal standards like deuterated analogs (e.g., this compound-d₃) mitigate matrix effects .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound co-crystals?

Advanced Research Question
Single-crystal X-ray diffraction reveals that this compound forms N–H⋯O and O–H⋯N hydrogen bonds with benzoic acid, creating cyclic R₂²(8) motifs. C–H⋯Cl interactions further stabilize the lattice, with bond angles ranging from 92.3° to 153.2°. Space group analysis (e.g., monoclinic P2₁/c) and refinement parameters (R factor <0.033) validate structural models .

Q. What are the challenges in growing high-quality single crystals of this compound for nonlinear optical (NLO) studies?

Advanced Research Question
Slow evaporation from ethanol at 25°C produces crystals with minimized defects. Thermal gradient methods (ΔT = 0.5°C/day) enhance uniformity. Characterization via Raman spectroscopy and dielectric measurements confirms optical homogeneity. Second-harmonic generation (SHG) efficiency correlates with crystal orientation and dipole alignment, requiring polarized light microscopy for validation .

Q. How can conflicting LC-MS/MS data for this compound metabolites be resolved?

Advanced Research Question
Discrepancies in metabolite identification (e.g., N-desmethyl vs. N-oxide derivatives) arise from ion suppression or isobaric interference. Strategies include:

  • Collision-induced dissociation (CID) : Fragment ion ratios (m/z 128 → 93 vs. 111) distinguish isomers.
  • High-resolution MS : Orbitrap or TOF analyzers (resolution >30,000) enable exact mass matching (±5 ppm).
  • Isotopic labeling : Track Cl⁻ retention during fragmentation to confirm structural integrity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Work under fume hoods with HEPA filters to avoid inhalation (PEL <1 mg/m³). Spill management requires neutralization with 10% sodium bicarbonate and adsorption via vermiculite. Waste disposal must comply with EPA guidelines (hazard code D001) .

Q. How does the chloropyridine ring affect the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing Cl substituent activates the pyridine ring toward Suzuki-Miyaura coupling at the C3 position. Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane (reflux, 12 h) achieves >80% yield. Steric effects from the amino group necessitate bulky ligands (e.g., XPhos) to prevent homocoupling. DFT studies reveal that Cl stabilizes the transition state via π-backbonding .

Q. What computational tools are recommended for modeling the vibrational spectra of this compound?

Advanced Research Question
Vibrational frequency calculations using Gaussian 09 with the B3LYP functional and 6-31G(d) basis set match experimental IR/Raman data. Scaling factors (0.961–0.983) adjust for anharmonicity. Assignments of NH₂ bending (1650 cm⁻¹) and C–Cl stretching (750 cm⁻¹) modes require normal coordinate analysis (NCA) .

Q. How can polymorphism in this compound derivatives impact material properties?

Advanced Research Question
DSC and PXRD identify polymorphic forms (e.g., Form I vs. II). Solvent-mediated transformation (e.g., acetonitrile vs. ethyl acetate) controls crystal habit. Dielectric constant variations between polymorphs (Δε = 2–5) influence charge transport in organic electronics. Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Properties

IUPAC Name

5-chloropyridin-2-amine
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InChI

InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MAXBVGJEFDMHNV-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5ClN2
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DSSTOX Substance ID

DTXSID0073247
Record name 2-Amino-5-chloropyridine
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Molecular Weight

128.56 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Amino-5-chloropyridine
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CAS No.

1072-98-6
Record name 2-Amino-5-chloropyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-5-chloropyridine
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-5-chloropyridine
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-5-chloropyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-5-chloropyridine
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-5-chloropyridine
1,1,1-Trichloro-2,2-dimethylbutane
1,1,1-Trichloro-2,2-dimethylbutane
2-Amino-5-chloropyridine

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